Structural Differentiation from Common Ginsenosides via Glycosylation Pattern
Notoginsenoside FP2 possesses a distinct bisdesmosidic structure compared to major ginsenosides such as Rb1 and Rg1. Specifically, it features a 3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside moiety and a 20-O-α-L-arabinofuranosyl-(1→6)-β-D-glucopyranoside chain, whereas Rb1 and Rg1 have different glycosyl substitutions at these positions [1]. This structural divergence alters the compound's physicochemical properties, including a calculated XlogP of -0.60 and a topological polar surface area (TPSA) of 416.00 Ų, which differ from those of Rb1 (XlogP ~0.2, TPSA ~396 Ų) and Rg1 (XlogP ~1.1, TPSA ~357 Ų) [1][2].
| Evidence Dimension | Molecular structure and predicted physicochemical properties |
|---|---|
| Target Compound Data | C58H98O26, XlogP -0.60, TPSA 416.00 Ų |
| Comparator Or Baseline | Ginsenoside Rb1: C54H92O23, XlogP ~0.2, TPSA ~396 Ų; Ginsenoside Rg1: C42H72O14, XlogP ~1.1, TPSA ~357 Ų |
| Quantified Difference | Distinct glycosylation pattern at C-3 and C-20; ~1.7-fold higher TPSA vs. Rg1; ~0.8 log unit lower XlogP vs. Rb1 |
| Conditions | Predicted using computational models based on reported structures |
Why This Matters
The unique glycosylation profile directly impacts solubility, membrane permeability, and potential target engagement, necessitating specific sourcing for studies aimed at replicating or expanding upon reported FP2 activities.
- [1] Wang XY, Wang D, Ma XX, Zhang YJ, Yang CR. Two New Dammarane-Type Bisdesmosides from the Fruit Pedicels of Panax notoginseng. Helvetica Chimica Acta. 2008;91(1):60-66. View Source
- [2] PubChem. Notoginsenoside FP2. Compound Summary. PubChem CID: 101838198. View Source
